molecular formula C9H16Cl2N4 B2377788 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-52-9

6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

Cat. No.: B2377788
CAS No.: 1448850-52-9
M. Wt: 251.16
InChI Key: MYTKSGBFSHCSEK-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the condensation of pyrimidine derivatives with pyrrolidine. One common method includes the reaction of 6-methylpyrimidine-4-amine with (3R)-pyrrolidin-3-ylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKSGBFSHCSEK-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@@H]2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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